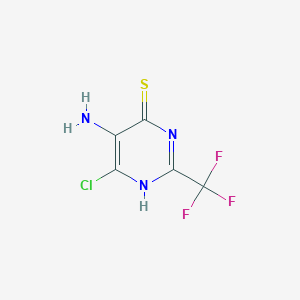

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is a highly functionalized pyrimidine derivative. Pyrimidine derivatives are of significant importance in the life-science industries due to their diverse applications in medicinal chemistry, agrochemicals, and material science

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives are of great importance to the life-science industries .

Mode of Action

It’s known that 5-chloro-2,4,6-trifluoropyrimidine, a related compound, can be used as a core scaffold for the synthesis of functionalised pyrimidine systems . The reactions involve nucleophilic aromatic substitution processes .

Biochemical Pathways

The synthesis of pyrimidine rings most commonly involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems .

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .

Result of Action

It’s known that many pyrimidine derivatives have been used for various medicinal applications .

Action Environment

It’s known that the synthesis of functionalised pyrimidine systems using 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold involves reactions with a range of nitrogen-centered nucleophiles in acetonitrile at 0 °c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions are often carried out under controlled conditions to ensure regioselectivity and high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for scalability and safety. For example, the synthesis might include nitration and reduction steps, which are critical and hazardous, requiring careful control of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nitrogen-centered nucleophiles, leading to the formation of various substituted derivatives.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary and secondary amines, acetonitrile, and DIPEA as a hydrogen fluoride scavenger . Reactions are typically carried out at low temperatures (e.g., 0°C) to control the reactivity and selectivity of the process.

Major Products Formed

The major products formed from the reactions of this compound include various 4-amino derivatives, which can be isolated in acceptable yields .

Aplicaciones Científicas De Investigación

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2,4,6-trifluoropyrimidine: This compound is similar in structure but lacks the amino and thione groups, making it less versatile in certain applications.

4-Amino-2,6-dichloropyrimidine: Another related compound with different substitution patterns, affecting its reactivity and applications.

Uniqueness

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials .

Propiedades

IUPAC Name |

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFDKSHBPFNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408620 |

Source

|

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-59-0 |

Source

|

| Record name | NSC57025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)